molecular formula C17H20F3N5O2 B4604122 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4604122
M. Wt: 383.4 g/mol
InChI Key: CSWXVQKNXCTUOG-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a hybrid structure combining an imidazolone core, a 4-methylpiperazine substituent, and a trifluoromethylphenylacetamide moiety.

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c1-24-5-7-25(8-6-24)16-22-13(15(27)23-16)10-14(26)21-12-4-2-3-11(9-12)17(18,19)20/h2-4,9,13H,5-8,10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWXVQKNXCTUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazole intermediate.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the imidazole-piperazine intermediate through a suitable linker, such as an acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Functionalized trifluoromethylphenyl derivatives.

Scientific Research Applications

2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and imidazole rings can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethylphenyl group can enhance binding affinity through its electron-withdrawing properties. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison requires evaluating structural analogs based on functional groups, physicochemical properties, and reported bioactivities. Below is an analysis derived from general pharmacochemical principles, as none of the provided evidence sources explicitly discuss this compound or its direct analogs.

Table 1: Key Structural Features and Hypothesized Effects
Compound Name/Class Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Imidazolone 4-Methylpiperazine, Trifluoromethylphenyl Kinase inhibition, CNS modulation
Imatinib (Gleevec®) Benzamide Piperazine, Pyridine BCR-ABL kinase inhibition
Trifluoperazine (Antipsychotic) Phenothiazine Trifluoromethyl, Piperazine Dopamine receptor antagonism
Riluzole (ALS treatment) Benzothiazole Trifluoromethoxy Glutamate release inhibition

Key Observations :

Piperazine Derivatives : The 4-methylpiperazine group in the target compound is structurally analogous to piperazine moieties in Imatinib and Trifluoperazine, which are critical for solubility and receptor binding . However, the imidazolone core distinguishes it from these drugs, likely altering target specificity.

Trifluoromethylphenyl Group: This moiety, shared with Riluzole, may enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .

Limitations of Available Evidence

For instance:

  • discusses crystallography software (SHELX) unrelated to pharmacological comparisons.
  • and focus on plant-derived biomolecules, which are structurally and functionally distinct from synthetic acetamide derivatives.

Thus, the above analysis is extrapolated from general medicinal chemistry principles rather than direct experimental data.

Recommendations for Further Research

To authoritatively compare this compound with analogs, consult:

Kinase Inhibition Assays : Test against panels of kinases (e.g., EGFR, BCR-ABL) to identify selectivity profiles.

ADMET Studies: Evaluate solubility (logP), metabolic stability, and CYP450 interactions, leveraging the trifluoromethyl group’s known effects .

Crystallographic Analysis : Use SHELX-based refinements (as in ) to resolve its 3D structure and hydrogen-bonding networks, critical for understanding binding modes.

Biological Activity

The compound 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that includes an imidazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, contributing to its diverse pharmacological properties.

The molecular formula of this compound is C16H19Cl2N5O2C_{16}H_{19}Cl_{2}N_{5}O_{2}, with a molecular weight of approximately 384.3 g/mol. The IUPAC name is N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₆H₁₉Cl₂N₅O₂
Molecular Weight384.3 g/mol
IUPAC NameN-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide
InChI KeyFFSIHQASZYLZIE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant pharmacological effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may act as an inhibitor of certain signaling pathways involved in cancer proliferation and other diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to the imidazole class. For instance, derivatives similar to this compound have shown promising results against various human cancer cell lines. The most active derivatives exhibited IC₅₀ values ranging from 2.38 to 8.13 μM against cervical and bladder cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, compounds featuring the imidazole structure have been screened for antimicrobial properties. Some derivatives have demonstrated moderate activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Activity : A study published in MDPI evaluated a series of imidazole-based compounds for their cytotoxic effects on human cancer cells. The findings indicated that certain modifications on the piperazine ring significantly enhanced the anticancer potency of these compounds .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of imidazole derivatives, revealing that compounds with specific substituents exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Enterococcus faecalis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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